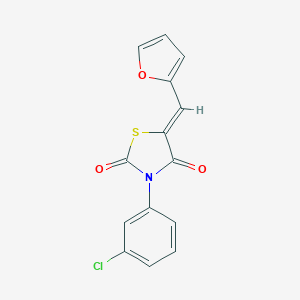
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has been extensively studied due to its diverse applications in scientific research. This compound is also known as a thiazolidinedione, which is a class of drugs used to treat type 2 diabetes. However,
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its diverse range of applications. It has been shown to have potential in various fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are many potential future directions for the use of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in scientific research. One potential direction is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Finally, more studies are needed to investigate the potential side effects of using this compound in lab experiments, which could help to optimize its use in future research.
合成法
The synthesis of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzaldehyde and furfural with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
分子式 |
C14H8ClNO3S |
|---|---|
分子量 |
305.7 g/mol |
IUPAC名 |
(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H8ClNO3S/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- |
InChIキー |
PXQUAKYRZAYINV-WQLSENKSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Ethoxy-3-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301103.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301105.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)

![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)